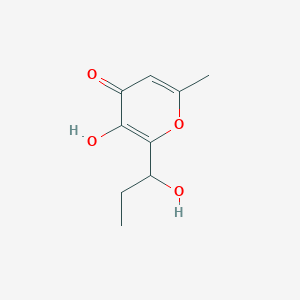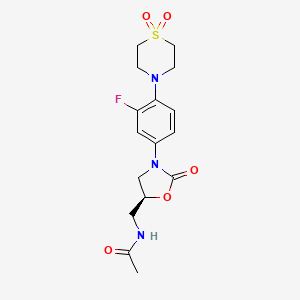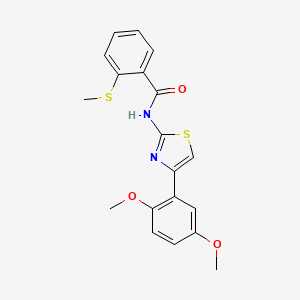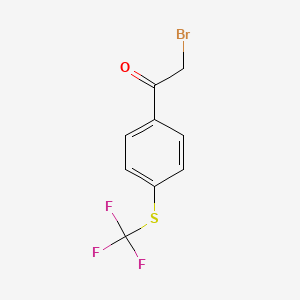
4-(Trifluoromethylthio)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethylthio)phenacyl bromide is a chemical compound with the molecular formula C9H6BrF3OS and a molecular weight of 299.11 . Its IUPAC name is 2-bromo-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethanone . It is a solid substance that should be stored at 2-8°C .
Synthesis Analysis
The synthesis of 4-(Trifluoromethylthio)phenacyl bromide involves the addition of 10 mmol 4-trifluoromethyl acetophenone to a 100 mL round bottom flask. Then, 11 mmol of N-bromosuccinimide (NBS) and 35 mL of ethyl acetate are dissolved. 1g of Amberlyst 15 ion exchange resin is added as a catalyst. The reaction solution is then warmed to 40°C to react .Molecular Structure Analysis
The InChI code for 4-(Trifluoromethylthio)phenacyl bromide is 1S/C9H6BrF3OS/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 . This indicates the connectivity and hydrogen count of its atoms.Chemical Reactions Analysis
The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, (1) in the presence of BF3·Et2O (2) or triflic acid as the promoter .Physical And Chemical Properties Analysis
4-(Trifluoromethylthio)phenacyl bromide is a solid substance . It has a molecular weight of 299.11 and a molecular formula of C9H6BrF3OS . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4-(Trifluoromethylthio)phenacyl bromide is a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds with potential pharmaceutical applications. For example, it facilitates the one-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas, demonstrating its utility in creating compounds that could serve as building blocks for drugs or functional materials (de Andrade & Mattos, 2020).
Formation of Imidazole Derivatives
The compound also plays a role in the synthesis of imidazole derivatives, which are significant in the development of new pharmaceuticals. By reacting with isothiosemicarbazones, it contributes to the formation of 1-arylmethyleneamino-2-mercapto-4-aryl-1H-imidazole derivatives, showcasing its adaptability in synthesizing complex heterocyclic frameworks (Yamazaki, 1978).
Photochemistry and Synthetic Chemistry Applications
In photochemistry and synthetic organic chemistry, derivatives of phenacyl bromide, such as 4-(Trifluoromethylthio)phenacyl bromide, are significant. They serve as photosensitive blocking groups due to their ease of cleavage under mild conditions, illustrating their importance in the synthesis of organic compounds with potential applications in materials science and drug development (Kumar et al., 2014).
Antimicrobial Agent Synthesis
The utility of 4-(Trifluoromethylthio)phenacyl bromide extends to the development of novel antimicrobial agents. It is used in the synthesis of thiazole derivatives that exhibit promising antimicrobial activity, highlighting its role in addressing the global challenge of antibiotic resistance (Karegoudar et al., 2008).
Organic Intermediate for Heterocyclic Compounds
Phenacyl bromides, including 4-(Trifluoromethylthio)phenacyl bromide, are key intermediates in the synthesis of a wide range of biologically important heterocyclic compounds. They are pivotal in the development of various five- and six-membered heterocycles, demonstrating their broad utility in the creation of compounds with potential biological and pharmacological applications (Vekariya et al., 2018).
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
2-bromo-1-[4-(trifluoromethylsulfanyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3OS/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPCAKLHOFQCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2762154.png)

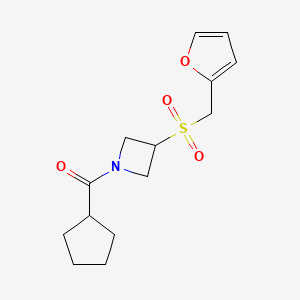

![2-(2,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762161.png)
![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2762162.png)
![2,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2762163.png)
![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B2762164.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762165.png)

![N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide](/img/structure/B2762169.png)
